molecular formula C12H13N3O2 B2594017 4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-62-6

4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2594017
CAS No.: 240799-62-6
M. Wt: 231.255
InChI Key: HVCVDQRIFONSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of interest in medicinal chemistry research, particularly for the development of novel heterocyclic scaffolds. Compounds within the pyrazol-3-one family are extensively studied due to their diverse biological activities. Research on structurally similar pyrazole derivatives has demonstrated significant antioxidant activity , effectively scavenging free radicals in assays such as the DPPH test and showing protective effects in DNA protection assays . Furthermore, analogous compounds exhibit promising antimicrobial properties , with activity against both Gram-positive and Gram-negative bacteria . The mechanism of action for this specific derivative is an area of active investigation, but related molecules are known to function through mechanisms that may include the inhibition of specific bacterial enzymes like topoisomerase IV, as suggested by molecular docking studies . This product is intended for research purposes such as bioactivity screening, chemical synthesis, and method development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(methoxymethyl)-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-8-11-10(12(16)15-14-11)7-13-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMMMKQOQQENNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline with a suitable aldehyde or ketone, followed by cyclization with a hydrazine derivative. One common method involves the reaction of aniline with formaldehyde to form an anilinomethylene intermediate, which is then reacted with 3-methoxymethyl-2-pyrazolin-5-one under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxymethyl and anilinomethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Pyrazol-3-one derivatives exhibit significant diversity in substituents at positions 4 and 5, which directly affect their physical and chemical properties. Below is a comparative analysis:

Compound Name (Structure) Substituents (Position 4 / 5) Melting Point (°C) Yield (%) Key Properties Reference
Target Compound Anilinomethylene / Methoxymethyl N/A N/A Polar, moderate lipophilicity -
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Hydrazinylidene (4-methylphenyl) / Heptafluoropropyl 132–133 75 High thermal stability, fluorophilic
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (8a) Hydrazinylidene (4-methylphenyl) / Nonafluorobutyl 175–176 78 Enhanced solubility in organic solvents
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (9a) Hydrazinylidene (4-methylphenyl) / Methyl 197–198 61 High crystallinity, rigid structure
4-[(4-Methoxyphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Methoxyphenylmethylene / Methyl N/A N/A Planar structure, π-π stacking capacity
4-{[(4-Chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one Chlorobenzylamino / Methoxymethyl N/A N/A Increased electrophilicity

Key Observations :

  • Fluorinated substituents (e.g., heptafluoropropyl, nonafluorobutyl) increase thermal stability and lipophilicity, making these compounds suitable for hydrophobic environments .
  • Methyl and methoxymethyl groups reduce symmetry, lowering melting points compared to fluorinated analogs.
  • Arylidene/hydrazinylidene groups at position 4 contribute to conjugation, affecting UV-Vis absorption and applications in sensing (e.g., colorimetric detection of amines) .

Spectral and Analytical Data

Comparative spectral characteristics:

Compound Type 1H NMR Features 19F NMR (if applicable) IR Stretches (cm⁻¹)
Target Compound δ ~3.3 (OCH3), δ ~7.2–7.8 (aromatic protons) N/A ~3300 (NH), ~1650 (C=O)
Fluorinated analogs (e.g., 7b) δ ~2.4 (CH3), δ ~7.2–7.8 (aromatic protons) δ 46.98 (CF2), δ 78.44 (CF3) ~3320 (NH), ~1665 (C=O)
Methyl-substituted (9a) δ ~2.4 (CH3), δ ~7.2–7.8 (aromatic protons) N/A ~3068 (NH), ~1665 (C=O)

Insights :

  • The methoxymethyl group in the target compound introduces distinct 1H NMR signals for the OCH3 group, absent in fluorinated or methylated analogs.
  • Fluorinated compounds display characteristic 19F NMR shifts, critical for structural confirmation .

Stability and Reactivity

  • Fluorinated derivatives : Highly stable under physiological conditions due to strong C-F bonds, resisting hydrolysis and oxidation .
  • Methoxymethyl group : May undergo hydrolysis under acidic/basic conditions, limiting stability compared to fluorinated analogs.
  • Electron-withdrawing substituents (e.g., trifluoromethyl, nitro groups) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

Biological Activity

The compound 4-(anilinomethylene)-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 252.26 g/mol
  • CAS Number : 477851-11-9

1. Antimicrobial Activity

Research has shown that derivatives of pyrazolones exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.78 μg/mL, indicating potent bactericidal action .

CompoundMIC (μg/mL)Target Bacteria
Pyrazolone Derivative A0.78Staphylococcus aureus
Pyrazolone Derivative B1.56Enterococcus faecalis

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has been explored in various studies. For instance, certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. These findings are crucial for developing new anti-inflammatory drugs.

3. Anticancer Activity

Some studies have investigated the anticancer properties of pyrazolone derivatives. For example, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Advanced Research reported that novel Schiff base compounds derived from pyrazolones exhibited significant antibacterial activity against various bacterial strains, confirming their potential as antimicrobial agents .
  • Cytotoxic Effects : In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxymethyl and anilinomethylene groups) and Z/E isomerism .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in related pyrazolone derivatives .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .

How can computational chemistry tools predict the biological activity of this compound, and what validation experiments are required?

Q. Advanced

  • Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with predicted bioactivity.
  • Validation : Follow with in vitro enzyme inhibition assays (e.g., COX-2 inhibition) and cytotoxicity screening (MTT assay) to confirm predictions .

What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Q. Advanced

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (using liver microsomes), and plasma protein binding to explain discrepancies .
  • Dose-response studies : Test multiple concentrations in vivo to match effective in vitro doses.
  • Meta-analysis : Compare data across structurally similar pyrazolones (e.g., indole- or benzothiazole-containing analogs) to identify trends .

What are the key structural features influencing the reactivity and stability of this pyrazolone derivative?

Q. Basic

  • Methoxymethyl group : Enhances solubility but may reduce thermal stability due to ether linkage .
  • Anilinomethylene moiety : Participates in conjugation, stabilizing the enone system and influencing tautomerism .
  • pH sensitivity : The pyrazolone ring undergoes hydrolysis under strongly acidic/basic conditions; stability studies in PBS (pH 7.4) are critical .

How does modifying the methoxymethyl and anilinomethylene substituents affect the compound's bioactivity?

Q. Advanced

  • Methoxymethyl replacement : Switching to ethoxymethyl or removing the group alters lipophilicity, impacting membrane permeability (test via PAMPA assay) .
  • Anilinomethylene variations : Introducing electron-withdrawing groups (e.g., nitro) on the aniline ring enhances electrophilicity, potentially increasing enzyme inhibition (e.g., IC50_{50} reduction in COX-2 assays) .

What experimental designs are suitable for studying the compound's metabolic stability and toxicity profiles?

Q. Advanced

  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Hepatotoxicity screening : Measure ALT/AST levels in treated hepatocyte cultures (e.g., HepG2 cells) .

How does this compound compare structurally and functionally to other pyrazolone derivatives with documented biological activities?

Q. Basic

CompoundStructural FeaturesDocumented Activity
Target compound Methoxymethyl, anilinomethylenePredicted anti-inflammatory, antitumor
4-MethoxyphenylpyrazoloneMethoxyphenyl substituentAnti-inflammatory
Indomethacin analogBenzoyl groupCOX inhibition
Key differentiators include the methoxymethyl group’s role in solubility and the anilinomethylene moiety’s electronic effects .

What mechanistic studies are needed to elucidate the compound's interactions with biological targets like enzymes or receptors?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to targets (e.g., kinases or GPCRs) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .
  • Kinetic assays : Determine inhibition constants (KiK_i) and mode of action (competitive/non-competitive) .

How can researchers address discrepancies in reported synthetic yields or purity levels across different studies?

Q. Advanced

  • Standardized protocols : Adopt identical reagents (e.g., anhydrous sodium acetate) and reaction scales (e.g., 10 mmol) for reproducibility .
  • Side-product analysis : Use LC-MS to identify impurities (e.g., dimerization products) and optimize purification (e.g., gradient recrystallization) .
  • Inter-laboratory validation : Collaborate to replicate results under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.